N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the triazole ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent.
Biology: The compound can be used as a probe to study enzyme interactions and inhibition.
Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N4-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the triazole and pyrazole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: Shares the dichlorobenzyl group but has a different core structure.
2,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl moiety but lacks the triazole and pyrazole rings.
Uniqueness
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both triazole and pyrazole rings, along with the dichlorobenzyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N6O2S/c1-9-13(7-21(2)18-9)25(23,24)20-14-17-8-22(19-14)6-10-3-4-11(15)12(16)5-10/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFAIFSGOCWKFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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